Ethyl bromoacetate-2-13C
Overview
Description
Synthesis Analysis
Ethyl bromoacetate-2-13C is synthesized through various chemical reactions, one method involving the bromination of acetic acid followed by treatment with ethanol under ultrasonic conditions to yield ethyl [1-13C]-bromoacetate. This compound can then react with other reagents to form derivatives, such as in the synthesis of α-tocopherol, where ethyl [1-13C]-bromoacetate reacts with phytone in the presence of zinc under ultrasonic conditions, leading to ethyl [1-13C]-3-hydroxy-3,7,11,15-tetramethylhexadecanoate in a notable yield (Sakamoto, Miyazawa, & Kajiwara, 1992).
Molecular Structure Analysis
Ethyl bromoacetate-2-13C's molecular structure analysis often focuses on its interaction and reactivity as part of larger molecules. For instance, it has been used as a building block in the synthesis of complex molecules like [4a-13C]-6-methyltetrahydropterin, highlighting its utility in introducing carbon-13 labels into organic compounds for biochemical studies (Lazarus, Sulewski, & Benkovic, 1982).
Chemical Reactions and Properties
Ethyl bromoacetate-2-13C is involved in various chemical reactions, including N-formylation of amines, where it has been used indirectly through derivatives like ethyl bromodifluoroacetate in copper-catalyzed reactions to produce N-formamides from amines with moderate to excellent yields. This showcases its versatility in synthetic organic chemistry (Xiao-fang Li et al., 2018).
Physical Properties Analysis
The physical properties of ethyl bromoacetate-2-13C derivatives have been studied through spectroscopic and molecular orbital methods. Infrared and Raman spectra, along with computational studies, have been employed to understand the conformational behavior of ethyl bromoacetate and its analogs, providing insight into their structural dynamics (Dube, Porwal, & Prasad, 1988).
Chemical Properties Analysis
Ethyl bromoacetate-2-13C exhibits chemical properties that allow for its involvement in a wide range of reactions, including organocatalytic activations and transformations. Its reactivity under visible light-mediated conditions with nucleophiles like indoles and anilines facilitates the formation of bisindolyl and bisanilinoyl acetate derivatives, demonstrating its utility in constructing complex molecular architectures (Santosh D. Jadhav, Debanjan Bakshi, & Anand Singh, 2015).
Scientific Research Applications
Olfactory Probes : Ethyl bromoacetate is used as a chemical probe to test the sense of smell in various animals, potentially aiding in military operations (Criswell, McClure, Schaefer, & Brower, 1980).
Synthesis of α-Tocopherol : Ultrasonic treatment of ethyl [1-13C]-bromoacetate and phytone in the presence of zinc leads to the synthesis of α-tocopherol, a vitamin E compound (Sakamoto, Miyazawa, & Kajiwara, 1992).
Quantification of Lipid Peroxidation Products : 13C internal standards for the quantification of lipid peroxidation products and DNA damage can be synthesized using this compound, enabling the study of cellular damage and oxidative stress (Jouanin, Sreevani, Rathahao, Guéraud, & Paris, 2008).
N-Formylation of Amines : In organic chemistry, ethyl bromodifluoroacetate is used in copper-catalyzed N-formylation of amines, producing N-formamides in various amine classes (Li, Zhang, Chen, & Zhang, 2018).
Synthesis of Steroids : Carbon-13-labeled compounds, such as 5-(diethylphosphono)-2-pentanone ethylene ketal, are useful for synthesizing multi C-13 labeled steroids (Degraw, Christie, & Cairns, 1982).
Metabolism Studies : The conversion of 2-bromoethanol into ethylene oxide in rats, with specific urinary metabolites, is an example of its application in studying metabolic pathways (Jones & Wells, 1981).
Synthesis of Cognition Activators : Pramiracetam hydrochloride, a cognition activator, was synthesized using a related compound, 14C-labeled bromoacetic-2-14C acid (Hartman, Huang, & Butler, 1984).
Room-Temperature Production of Diynes : Ethyl bromoacetate is used as an initiator in a novel pathway for the homocoupling reaction, facilitating the production of various diynes (Lei, Srivastava, & Zhang, 2002).
Spectroscopic Studies : The conformational behavior of ethyl bromoacetate is similar to that of ethyl chloroacetate, supporting frequency assignments in spectroscopic studies (Dube, Porwal, & Prasad, 1988).
Synthesis of Crystalline Ethyl Bromozincacetate : Ethyl bromozincacetate, a Reformatsky reagent, can be crystallized using a convenient procedure, proving useful in organic synthesis (Miki, Nakamoto, Kawakami, Handa, & Nuwa, 2008).
Asymmetric Synthesis : Sodium [2-13C]acetate and phenyl [2-13C]bromoacetate are used in the asymmetric synthesis of L-[2-13C]aspartic acid, providing a chiral glycine equivalent (Takatori, Nishihara, & Kajiwara, 1999).
Preparation of Heme-Containing Proteins : [1,2-13C]- and [2,3-13C]-labeled δ-aminolevulinic acids are useful in preparing heme-containing proteins with labeled hemes, offering new biosynthetic methods (Bunce, Schilling, & Rivera, 1997).
Mechanism of Action
Target of Action
Ethyl bromoacetate-2-13C is a carbon-13 labeled ethyl ester form of bromoacetic acid . It is used in organic synthesis as a versatile alkylating agent . The primary targets of Ethyl bromoacetate-2-13C are the molecules that it alkylates in various chemical reactions .
Mode of Action
As an alkylating agent, Ethyl bromoacetate-2-13C can donate an alkyl group to its target molecule . This alkylation can result in a significant change in the target molecule’s properties, potentially altering its function or activity .
Biochemical Pathways
The specific biochemical pathways affected by Ethyl bromoacetate-2-13C depend on the target molecules it alkylates. For example, it has been used to prepare reversibly photoresponsive coumarin-stabilized polymeric nanoparticles in an aqueous medium . These nanoparticles can act as a detectable drug carrier .
Result of Action
The molecular and cellular effects of Ethyl bromoacetate-2-13C’s action depend on the specific reactions it participates in. For instance, in the preparation of photoresponsive nanoparticles, the alkylation reaction results in nanoparticles that can reversibly respond to light, enabling their use as a detectable drug carrier .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-bromoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJJJMRNHATNKG-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449998 | |
Record name | Ethyl bromoacetate-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl bromoacetate-2-13C | |
CAS RN |
85539-84-0 | |
Record name | Ethyl bromoacetate-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 85539-84-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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